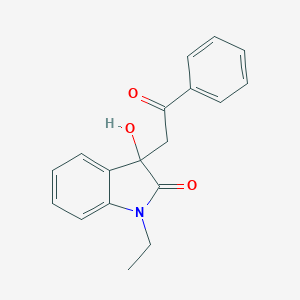![molecular formula C15H11BrN2OS2 B307770 (5Z)-2-(4-bromoanilino)-5-[(5-methylthiophen-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B307770.png)
(5Z)-2-(4-bromoanilino)-5-[(5-methylthiophen-2-yl)methylidene]-1,3-thiazol-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5Z)-2-(4-bromoanilino)-5-[(5-methylthiophen-2-yl)methylidene]-1,3-thiazol-4-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a thiazolone derivative that has shown promising results in the treatment of various diseases and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential future directions.
作用機序
The mechanism of action of (5Z)-2-(4-bromoanilino)-5-[(5-methylthiophen-2-yl)methylidene]-1,3-thiazol-4-one involves the inhibition of various enzymes and signaling pathways that are involved in the development and progression of diseases. It has been shown to inhibit the activity of various kinases, including EGFR, VEGFR, and PDGFR, which are involved in cancer cell proliferation and angiogenesis. It has also been shown to inhibit the activity of COX-2, which is involved in inflammation, and bacterial DNA gyrase, which is involved in bacterial replication.
Biochemical and physiological effects:
(5Z)-2-(4-bromoanilino)-5-[(5-methylthiophen-2-yl)methylidene]-1,3-thiazol-4-one has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit inflammation, and inhibit bacterial growth. It has also been shown to have antioxidant and neuroprotective effects.
実験室実験の利点と制限
The advantages of using (5Z)-2-(4-bromoanilino)-5-[(5-methylthiophen-2-yl)methylidene]-1,3-thiazol-4-one in lab experiments include its high potency and specificity, its ability to inhibit multiple targets, and its potential for use in various fields of scientific research. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy.
将来の方向性
There are several potential future directions for the research of (5Z)-2-(4-bromoanilino)-5-[(5-methylthiophen-2-yl)methylidene]-1,3-thiazol-4-one. These include further studies on its mechanism of action, its potential use in combination therapy with other drugs, and its potential use in medical imaging. Additionally, further studies are needed to determine its safety and efficacy in humans and to develop more effective and targeted derivatives.
合成法
The synthesis of (5Z)-2-(4-bromoanilino)-5-[(5-methylthiophen-2-yl)methylidene]-1,3-thiazol-4-one involves the condensation of 4-bromoaniline with 2-(5-methylthiophen-2-yl)acetaldehyde followed by the cyclization of the resulting intermediate with Lawesson's reagent. The final product is obtained through purification by column chromatography.
科学的研究の応用
(5Z)-2-(4-bromoanilino)-5-[(5-methylthiophen-2-yl)methylidene]-1,3-thiazol-4-one has been extensively studied for its potential applications in various fields of scientific research. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and microbial infections. It has also been studied for its potential use as a diagnostic tool in medical imaging.
特性
製品名 |
(5Z)-2-(4-bromoanilino)-5-[(5-methylthiophen-2-yl)methylidene]-1,3-thiazol-4-one |
|---|---|
分子式 |
C15H11BrN2OS2 |
分子量 |
379.3 g/mol |
IUPAC名 |
(5Z)-2-(4-bromoanilino)-5-[(5-methylthiophen-2-yl)methylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C15H11BrN2OS2/c1-9-2-7-12(20-9)8-13-14(19)18-15(21-13)17-11-5-3-10(16)4-6-11/h2-8H,1H3,(H,17,18,19)/b13-8- |
InChIキー |
GHMWIEYPOZYIOW-JYRVWZFOSA-N |
異性体SMILES |
CC1=CC=C(S1)/C=C\2/C(=O)N=C(S2)NC3=CC=C(C=C3)Br |
SMILES |
CC1=CC=C(S1)C=C2C(=O)N=C(S2)NC3=CC=C(C=C3)Br |
正規SMILES |
CC1=CC=C(S1)C=C2C(=O)N=C(S2)NC3=CC=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Butyryl-6-(3-chlorophenyl)-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307687.png)

![7-Acetyl-3-(allylsulfanyl)-6-(2,4-dichlorophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307690.png)
![Methyl 4-[3-(ethylsulfanyl)-7-propanoyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoate](/img/structure/B307693.png)
![3-(Ethylthio)-6-(3-methoxyphenyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307695.png)
![3-[(3-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole](/img/structure/B307697.png)
![2-Methoxy-3-nitro-4-(2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)phenol](/img/structure/B307698.png)
![3-[7-Acetyl-3-(allylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl methyl ether](/img/structure/B307699.png)
![6-[5-(4-Bromophenyl)-2-furyl]-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl ethyl sulfide](/img/structure/B307700.png)
![2,3-Dibromo-6-methoxy-4-[2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol](/img/structure/B307701.png)
![3-(Allylsulfanyl)-10-bromo-6-{6-nitro-1,3-benzodioxol-5-yl}-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307702.png)
![7-Acetyl-3-(allylsulfanyl)-6-(5-methyl-2-furyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307704.png)
![4-Chloro-2-[3-(ethylsulfanyl)-7-propanoyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl propanoate](/img/structure/B307705.png)
![2-[7-Acetyl-3-(allylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-6-bromo-4-chlorophenyl acetate](/img/structure/B307708.png)